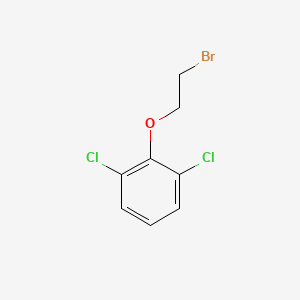

2-(2-Bromoethoxy)-1,3-dichlorobenzene

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of halogenated aromatic compounds can involve various strategies, including the use of halogenated alkynes as substrates in gold-catalyzed reactions to produce dienes, as seen in the synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes . Another approach is the domino cyclization and elimination of homoallylic trichloroacetimidates to yield bromo-amino derivatives . These methods highlight the reactivity of bromo- and chloro-substituted compounds in forming complex structures through catalytic and domino processes.

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives can be significantly influenced by the presence of substituents. For instance, the X-ray crystal structure of 2-bromo-4-cyano-4'-N,N-diethylaminoazobenzene shows an essentially planar azobenzene skeleton, with the geometry of the azo group being affected by the substituents . This suggests that the molecular structure of 2-(2-Bromoethoxy)-1,3-dichlorobenzene would also be influenced by its bromo and chloro groups, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of bromo- and chloro-substituted compounds can be diverse. For example, 3-bromo-2-trimethylsilyl-1-propene reacts with various electrophiles to yield functionalized vinylsilanes . Similarly, the reactivity of 2-bromo-4,6-dichloro-1,3-phenylenediamine leads to the formation of derivatives with tert-butyl-NNO-azoxy groups . These reactions demonstrate the potential for 2-(2-Bromoethoxy)-1,3-dichlorobenzene to participate in various chemical transformations, including electrophilic substitutions and coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene derivatives can be explored through experimental and theoretical studies. For example, the vibrational investigation of 2-bromo-1,4-dichlorobenzene (BDB) reveals higher electronic density and provides insights into its molecular geometry, NMR, NBO, and natural atomic charge analyses . Similarly, the experimental and theoretical analyses of 1-bromo-4-chlorobenzene and 1-bromo-2,3-dichlorobenzene provide valuable information on their vibrational frequencies, IR intensities, Raman activities, and electronic structure . These studies suggest that 2-(2-Bromoethoxy)-1,3-dichlorobenzene would exhibit unique vibrational, electronic, and optical properties, influenced by its halogen substituents and molecular geometry.

Wissenschaftliche Forschungsanwendungen

1. Computational and Spectroscopic Study

2-Bromo-1, 4-dichlorobenzene (BDB), a closely related compound to 2-(2-Bromoethoxy)-1,3-dichlorobenzene, has been extensively studied through combined experimental and theoretical vibrational investigations. This research explores the molecule's electronic density, molecular geometry, Nuclear Magnetic Resonance (NMR) characteristics, and other properties such as nonlinear optical (NLO) characteristics and quantum chemical descriptors. These studies contribute significantly to understanding the physical and chemical properties of similar compounds like 2-(2-Bromoethoxy)-1,3-dichlorobenzene (Vennila et al., 2018).

2. Synthesis and Chemical Reactions

Research into the synthesis of related compounds, such as 3‐(ω‐Hydroxyalkoxy)isobenzofuran‐1(3H)‐ones, provides insights into the chemical behavior and potential applications of 2-(2-Bromoethoxy)-1,3-dichlorobenzene in organic synthesis. This includes understanding the reactions of similar compounds and potential pathways for producing valuable derivatives (Kobayashi & Kuroda, 2014).

3. Catalytic Oxidation Studies

Studies on the catalytic oxidation of related dichlorobenzene compounds offer insights into the potential applications of 2-(2-Bromoethoxy)-1,3-dichlorobenzene in catalysis and environmental remediation. These studies involve understanding the behavior of similar compounds under various catalytic conditions (Krishnamoorthy, Rivas, & Amiridis, 2000).

4. Palladium-Catalyzed Amination

Research on the palladium-catalyzed amination of dibromobenzene and dichlorobenzene derivatives, including compounds similar to 2-(2-Bromoethoxy)-1,3-dichlorobenzene, highlights their potential utility in the formation of complex organic molecules, such as polyaza macrocycles. This demonstrates the compound's role in advanced organic synthesis and potential pharmaceutical applications (Averin et al., 2009).

Eigenschaften

IUPAC Name |

2-(2-bromoethoxy)-1,3-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrCl2O/c9-4-5-12-8-6(10)2-1-3-7(8)11/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQGVZXGJKYJQSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)OCCBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368725 | |

| Record name | 2-(2-bromoethoxy)-1,3-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromoethoxy)-1,3-dichlorobenzene | |

CAS RN |

26583-73-3 | |

| Record name | 2-(2-Bromoethoxy)-1,3-dichlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26583-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-bromoethoxy)-1,3-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine](/img/structure/B1333493.png)

![6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde](/img/structure/B1333501.png)

![4-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)-aniline](/img/structure/B1333505.png)

![2-[(2-Hydroxyethyl)amino]-2-methylpropan-1-ol](/img/structure/B1333507.png)

![Methyl 2-[(Cyanomethyl)thio]benzoate](/img/structure/B1333519.png)